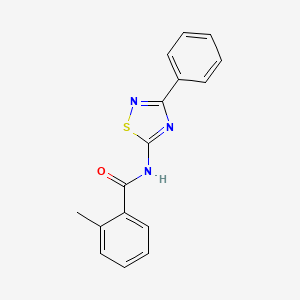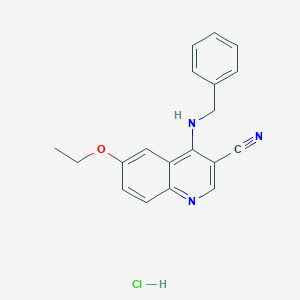
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclobutane derivatives, including compounds similar to 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one, often involves [4+2] cycloaddition reactions. For example, Lewis acid-catalyzed intermolecular [4+2] cycloaddition of 3-alkoxycyclobutanones with aldehydes or ketones can yield regioselective and diastereoselective products, highlighting the synthetic utility of cyclobutanones in constructing complex molecular architectures (J. Matsuo et al., 2008).
Molecular Structure Analysis
The molecular structure of cyclobutanones, including 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one, is characterized by the presence of a four-membered cyclobutane ring. Studies on similar compounds have shown that the electronic and steric effects of substituents can significantly influence the molecular geometry and electronic properties of cyclobutanones (M. Frogner et al., 2010).
Chemical Reactions and Properties
Cyclobutanones, including those with methoxy and trifluoromethyl groups, undergo various chemical reactions, reflecting their chemical properties. For instance, the Lewis acid-catalyzed reactions can be used for the construction of functionalized cyclobutane derivatives, demonstrating the reactivity of such compounds towards nucleophiles and electrophiles (L. Yao, M. Shi, 2007).
Physical Properties Analysis
The physical properties of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one and related compounds are influenced by their molecular structure. The presence of the trifluoromethyl group can impart a significant degree of polarity to the molecule, affecting its solubility, boiling point, and other physical properties. Research on similar compounds provides insights into how substituents affect the physical characteristics of cyclobutanones (D. Radchenko et al., 2009).
Aplicaciones Científicas De Investigación
1. Synthesis of Functionalized Derivatives
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one has been utilized in the synthesis of various functionalized derivatives. For instance, its reaction with arylmethylenecyclopropanes leads to the formation of methylenecyclobutene, cyclobutane, and cyclopropane derivatives in the presence of Lewis acid BF3·OEt2. This process demonstrates a Meyer-Schuster rearrangement mechanism and highlights the compound's role in synthesizing complex organic structures (Yao & Shi, 2007).
2. Photochemical Reactivity Studies
The photochemical reactivity of derivatives similar to 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one has been extensively studied. For instance, research on 3-ethoxycarbonylfurocoumarin, a structurally related compound, revealed its ability to form cyclobutanes with various alkenes, demonstrating the potential for photochemical applications in solution and DNA contexts (Ratiner & Otsuki, 1989).
3. Development of Novel Organic Compounds
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one contributes to the development of new organic compounds. For example, its derivatives have been involved in asymmetric reactions with styrenyl systems, leading to the synthesis of complex structures such as bicyclo[4.2.0]oct-3-en-2,5-diones and dihydrobenzofurans (Engler et al., 1999).
4. Exploration in Cycloaddition Reactions
The compound is pivotal in exploring [2+2] cycloaddition reactions. For instance, allenylmethylsilane derivatives, reacting similarly to 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one, undergo [2+2] cycloaddition with alkenes and alkynes, forming cyclobutanes and cyclobutenes. These reactions are critical in the synthesis of fused bi- and tricyclic compounds (Hojo et al., 1998).
5. Involvement in Photocyclization Processes
This compound also plays a role in photocyclization processes. Studies on similar structures, like 2-(3,4-dimethoxystyryl)quinoxaline, have shown the ability for [2 + 2] photocycloaddition reactions in solutions, forming specific cyclobutane isomers. This illustrates the potential for photochromic processes and regioselective transformations (Fedorova et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-methoxy-3-(trifluoromethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-11-5(6(7,8)9)2-4(10)3-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEMCAYFEKDMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(=O)C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

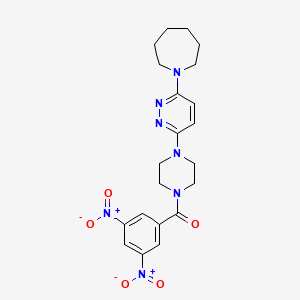
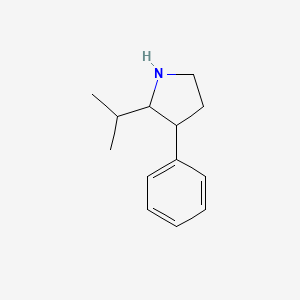
![5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2482705.png)

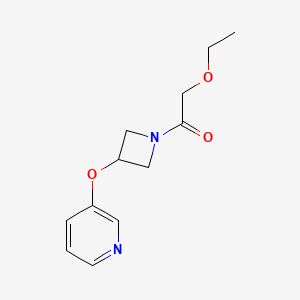
![(2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2482713.png)
![Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2482714.png)
![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2482715.png)
![6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2482718.png)
![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2482720.png)
![4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B2482721.png)
